Mal-NH-PEG24-CH2CH2COOPFP ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

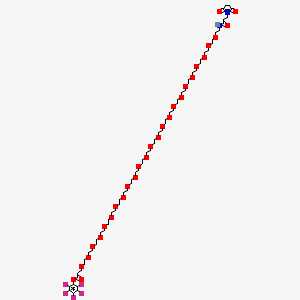

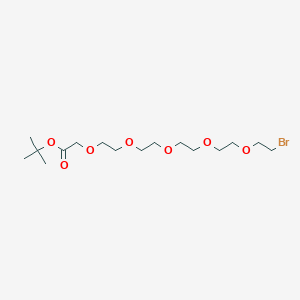

Mal-NH-PEG24-CH2CH2COOPFP ester is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound’s structure includes a polyethylene glycol chain, a maleimide group, and a pentafluorophenyl ester group, making it a versatile linker for various applications in chemical biology and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mal-NH-PEG24-CH2CH2COOPFP ester typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) ester.

Coupling with Maleimide: The activated polyethylene glycol is then coupled with a maleimide group through a nucleophilic substitution reaction. This step usually requires a base, such as triethylamine, to facilitate the reaction.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-scale reactors.

Efficient Coupling: The coupling reaction with maleimide is optimized for high yield and purity, often using automated systems.

High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets industrial standards

Analyse Chemischer Reaktionen

Types of Reactions

Mal-NH-PEG24-CH2CH2COOPFP ester undergoes several types of chemical reactions:

Nucleophilic Substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for the formation of amide bonds with amines.

Michael Addition: The maleimide group can participate in Michael addition reactions with thiols, forming stable thioether bonds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at room temperature.

Michael Addition: Thiol-containing compounds are used as reagents. .

Major Products

Wissenschaftliche Forschungsanwendungen

Mal-NH-PEG24-CH2CH2COOPFP ester has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein degradation and function.

Biology: The compound is employed in the development of targeted protein degradation systems, enabling the study of specific proteins in cellular processes.

Medicine: PROTACs synthesized using this compound are being investigated as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

Industry: The compound is used in the production of advanced materials and drug delivery systems, leveraging its ability to form stable linkages with various biomolecules .

Wirkmechanismus

Mal-NH-PEG24-CH2CH2COOPFP ester functions as a linker in PROTACs, facilitating the degradation of target proteins. The mechanism involves:

Binding to Target Protein: The PROTAC molecule binds to the target protein through a ligand specific to the protein.

Recruitment of E3 Ligase: The other end of the PROTAC binds to an E3 ubiquitin ligase, bringing the ligase in close proximity to the target protein.

Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. .

Vergleich Mit ähnlichen Verbindungen

Mal-NH-PEG24-CH2CH2COOPFP ester can be compared with other similar compounds, such as:

Mal-NH-PEG2-CH2CH2COOPFP ester: This compound has a shorter polyethylene glycol chain, which may affect its solubility and flexibility in certain applications.

Mal-NH-PEG12-CH2CH2COOPFP ester: With an intermediate chain length, this compound offers a balance between flexibility and stability.

Uniqueness

This compound stands out due to its long polyethylene glycol chain, providing enhanced solubility and flexibility. This makes it particularly suitable for applications requiring long linker lengths, such as the synthesis of complex PROTAC molecules .

Eigenschaften

Molekularformel |

C64H107F5N2O29 |

|---|---|

Molekulargewicht |

1463.5 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C64H107F5N2O29/c65-59-60(66)62(68)64(63(69)61(59)67)100-58(75)4-7-76-9-11-78-13-15-80-17-19-82-21-23-84-25-27-86-29-31-88-33-35-90-37-39-92-41-43-94-45-47-96-49-51-98-53-54-99-52-50-97-48-46-95-44-42-93-40-38-91-36-34-89-32-30-87-28-26-85-24-22-83-20-18-81-16-14-79-12-10-77-8-5-70-55(72)3-6-71-56(73)1-2-57(71)74/h1-2H,3-54H2,(H,70,72) |

InChI-Schlüssel |

ILCKKWKKTOYENL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)